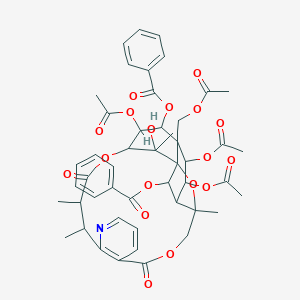![molecular formula C15H13BrClN3O2S B238570 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biological and chemical experiments.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to them and disrupting their function. This compound has been shown to have inhibitory effects on various enzymes, including tyrosinase and carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in lab experiments is its unique structure, which allows for the synthesis of various other compounds. This compound can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of research could focus on the synthesis of new compounds using this compound as a starting material. Another area of research could focus on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, further research could be done to determine the toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves several steps. The first step involves the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form 5-chloropyridine-2-carbonyl isothiocyanate. The second step involves the reaction of 4-ethoxyaniline with 5-chloropyridine-2-carbonyl isothiocyanate to form 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea. The final step involves the reaction of 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea with bromoacetyl bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a starting material for the synthesis of various other compounds that can be used for drug discovery and development. It can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
Molekularformel |
C15H13BrClN3O2S |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13BrClN3O2S/c1-2-22-12-5-3-9(7-11(12)16)14(21)20-15(23)19-13-6-4-10(17)8-18-13/h3-8H,2H2,1H3,(H2,18,19,20,21,23) |
InChI-Schlüssel |
UFXFNBPHRUZBCS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)






![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
